molecular formula C24H18F3N3O2 B3590462 2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

Cat. No.: B3590462
M. Wt: 437.4 g/mol
InChI Key: KVSCTYHKDTWJRZ-UHFFFAOYSA-N
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Description

2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the phthalazinone core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the 4-methylphenyl and 3-(trifluoromethyl)phenyl groups is carried out through substitution reactions, often using reagents such as halides and organometallic compounds. The final step involves the acylation of the intermediate to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)-N-(4-methylphenyl)acetamide: This compound shares a similar acetamide structure but differs in the presence of an oxazolidinone ring.

    1,2,4-Oxadiazoles: These compounds have a different heterocyclic core but exhibit similar biological activities, such as antimicrobial and anticancer properties.

Uniqueness

2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to its combination of a phthalazinone core and trifluoromethylphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3O2/c1-15-9-11-16(12-10-15)22-19-7-2-3-8-20(19)23(32)30(29-22)14-21(31)28-18-6-4-5-17(13-18)24(25,26)27/h2-13H,14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSCTYHKDTWJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

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